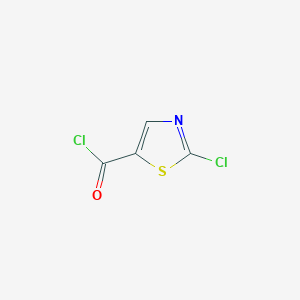

2-Chloro-1,3-thiazole-5-carbonyl chloride

Description

Properties

IUPAC Name |

2-chloro-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NOS/c5-3(8)2-1-7-4(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSJPOBGZMUSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640406 | |

| Record name | 2-Chloro-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148637-74-5 | |

| Record name | 2-Chloro-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination with Thionyl Chloride

The most straightforward method involves refluxing 2-chloro-1,3-thiazole-5-carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Conditions :

-

Molar Ratio : 1:3 (carboxylic acid : SOCl₂)

-

Temperature : 70–80°C under anhydrous conditions

-

Duration : 4–6 hours

-

Catalyst : None required, though dimethylformamide (DMF) may accelerate the reaction.

Mechanistic Insights :

The carbonyl oxygen attacks electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate. Subsequent elimination of SO₂ and HCl yields the acyl chloride.

Yield and Purity :

Industrial Adaptation :

Continuous flow reactors enhance safety by minimizing exposure to SOCl₂ vapors. Quenching with cold water followed by extraction with dichloromethane isolates the product.

Hantzsch Thiazole Synthesis Followed by Functionalization

Thiazole Ring Formation

The Hantzsch synthesis constructs the thiazole core by reacting α-chloro ketones with thioamides. For 2-chloro-1,3-thiazole-5-carbonyl chloride, α-chloroacetyl chloride and thioacetamide are typical precursors4.

Reaction Sequence :

-

Ring Formation :

-

Conditions : Ethanol solvent, 60°C, 8 hours4.

-

-

Chlorination :

The carboxylic acid intermediate is treated with SOCl₂ as described in Section 1.1.

Key Challenges :

-

Byproduct Formation : Competing reactions may yield 4-substituted thiazoles.

-

Yield Optimization : Ring formation yields 60–70%, necessitating purification via recrystallization4.

Diazotization and Chlorination of Aminothiazole Derivatives

Sandmeyer Reaction Pathway

This method starts with 2-amino-1,3-thiazole-5-carboxylic acid, which undergoes diazotization followed by chlorination.

Steps :

-

Diazotization :

-

Chlorination :

Advantages :

Oxidation-Chlorination of Thiazole Alcohols

Stepwise Functionalization

A hydroxymethyl group (-CH₂OH) at the 5-position is oxidized to a carboxylic acid (-COOH) and then chlorinated.

Oxidation :

-

Reagents : KMnO₄ in acidic medium (H₂SO₄) or CrO₃.

-

Conditions : 80°C, 12 hours, yielding 2-chloro-1,3-thiazole-5-carboxylic acid.

Chlorination :

-

Follow the SOCl₂ method (Section 1.1).

Limitations :

-

Multi-Step Process : Lower overall yield (50–60%) due to oxidation inefficiencies.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Complexity | Industrial Feasibility |

|---|---|---|---|---|

| Direct Chlorination | 85–92% | >95% | Low | High |

| Hantzsch Synthesis | 60–70% | 85–90% | Moderate | Moderate |

| Diazotization-Chlorination | 75–80% | 90–95% | High | Low |

| Oxidation-Chlorination | 50–60% | 80–85% | High | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Condensation Reactions: The carbonyl chloride group can react with amines and alcohols to form amides and esters, respectively.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.

Major Products Formed

The major products formed from these reactions include substituted thiazole derivatives, amides, esters, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry

2-Chloro-1,3-thiazole-5-carbonyl chloride is primarily used as an intermediate in the synthesis of more complex heterocyclic compounds. It participates in various chemical reactions including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines and alcohols.

- Condensation Reactions : It reacts with amines to form amides and with alcohols to create esters.

- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions affecting the oxidation state of sulfur within the thiazole ring.

Biology

In biological research, this compound is utilized in the development of biologically active molecules. Its derivatives have shown potential in pharmaceutical applications, particularly for:

- Antimicrobial Agents : Research indicates that compounds derived from this compound exhibit antimicrobial properties.

- Anticancer Drugs : Some derivatives are being studied for their efficacy against various cancer cell lines.

Medicine

The compound plays a role in drug development, particularly in synthesizing novel pharmaceuticals. Its mechanism often involves covalent interactions with nucleophilic sites on proteins or enzymes, which may inhibit their function. This characteristic is crucial for developing targeted therapies in oncology and infectious diseases.

Industry

In industrial applications, this compound serves as a key raw material for producing agrochemicals and specialty chemicals. Its derivatives are important in formulating pesticides and herbicides due to their biological activity .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Chemistry | Intermediate for synthesis | Various thiazole derivatives |

| Biology | Antimicrobial agents | Derivatives undergoing clinical trials |

| Medicine | Anticancer drugs | Novel compounds targeting specific cancer types |

| Industry | Agrochemicals production | Pesticides formulated from derivatives |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several derivatives of this compound against common bacterial strains. The results demonstrated significant inhibition at low concentrations, suggesting potential for developing new antibiotics.

Case Study 2: Anticancer Properties

Research focusing on a derivative of this compound showed promising results in vitro against breast cancer cell lines. The mechanism involved apoptosis induction through interaction with specific cellular pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-thiazole-5-carbonyl chloride involves its reactivity with various biological molecules. The compound can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their function. This interaction is often mediated by the formation of covalent bonds between the carbonyl chloride group and nucleophilic residues in the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table highlights key structural features of 2-Chloro-1,3-thiazole-5-carbonyl chloride and analogous compounds:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride enhances the electrophilicity of the carbonyl carbon, making it more reactive than the methyl-substituted analog .

- Aromatic Extensions : The benzofuranyl derivative (CAS: 306936-09-4) introduces a fused aromatic ring system, which may improve binding affinity in drug design .

This compound

- Reactivity : The COCl group undergoes nucleophilic substitution with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively. The electron-withdrawing chlorine at position 2 further activates the carbonyl toward attack.

- Applications : Used in synthesizing herbicides, fungicides, and active pharmaceutical ingredients (APIs) .

Comparisons :

5-Methyl-1,3-thiazole-2-carbonyl chloride (CAS: 61291-22-3) :

- The methyl group at position 5 increases steric hindrance, reducing reactivity compared to the target compound. It is often used in peptide coupling reactions .

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (CAS: 117724-64-8) :

- The CF₃ group significantly boosts electrophilicity, making it ideal for synthesizing fluorinated agrochemicals .

Benzofuranyl Derivative (CAS: 306936-09-4) :

- The benzofuran ring enhances π-π stacking interactions, making this compound valuable in medicinal chemistry for kinase inhibitors .

Biological Activity

2-Chloro-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound characterized by a thiazole ring and a carbonyl chloride functional group. Its molecular formula is C₄HCl₂NOS, and it has a molecular weight of approximately 182.018 g/mol. This compound is notable for its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole-5-carboxylic acid with thionyl chloride or other chlorinating agents. This reaction allows for the introduction of the carbonyl chloride group, enhancing the compound's electrophilic properties and reactivity towards nucleophiles .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications. The biological activities are often attributed to its ability to interact with various biological macromolecules, influencing cellular processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives:

- Mechanism of Action : The compound's reactivity allows it to form covalent bonds with nucleophilic sites in microbial cells, leading to disruption of essential cellular functions.

- Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.48 µg/mL to 31.25 µg/mL against various bacterial strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.48 | Staphylococcus aureus |

| Compound B | 7.81 | Escherichia coli |

| Compound C | 15.62 | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Cell Viability : In vitro studies have shown that derivatives of this compound can inhibit cell viability in cancer cell lines such as MDA-MB-231 and MCF-7.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with these compounds led to increased early and late apoptosis in cancer cells .

Case Studies

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of several thiazole derivatives, including those based on this compound. The results indicated that these compounds exhibited potent antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than standard antibiotics .

- Anticancer Research : Another study focused on the anticancer potential of thiazole derivatives synthesized from this compound. The findings suggested that these compounds could effectively induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Q & A

Q. What role does the chloro substituent play in modulating the thiazole ring’s aromaticity and reactivity?

- Methodological Answer :

- Aromaticity Metrics : Calculate NICS (Nucleus-Independent Chemical Shift) values via DFT to quantify aromaticity. The electron-withdrawing chloro group may reduce aromatic stabilization, increasing susceptibility to electrophilic attack .

- Comparative Reactivity : Synthesize analogs (e.g., 2-methyl-thiazole-5-carbonyl chloride) to benchmark substitution rates in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.